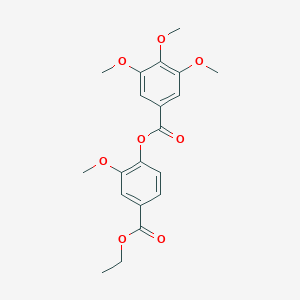
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as ethyl 2-(4-(2-methoxyphenyl)-3,4,5-trimethoxybenzoyl)acetate, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the class of organic compounds known as benzoate esters, which are esters derived from benzoic acid.
Mecanismo De Acción
The mechanism of action of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and anti-inflammatory effects by inducing apoptosis, inhibiting cell proliferation, and reducing the production of inflammatory cytokines. In addition, it has been suggested that this compound may exert its antifungal effects by disrupting fungal cell membrane integrity.
Biochemical and Physiological Effects:
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory cytokine production. Furthermore, this compound has been reported to exhibit antifungal activity by disrupting fungal cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several advantages and limitations for lab experiments. One advantage of this compound is its relatively simple synthesis method, which allows for easy production of this compound in large quantities. In addition, this compound has been shown to exhibit cytotoxic, anti-inflammatory, and antifungal activity, making it a versatile compound for various scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its cytotoxic and anti-inflammatory effects. In addition, future research could focus on the development of more potent analogs of this compound with improved solubility and bioavailability. Furthermore, this compound could be investigated for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Overall, further research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has the potential to yield valuable insights into its therapeutic potential and to lead to the development of new treatments for cancer, inflammation, and fungal infections.
Métodos De Síntesis
The synthesis of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate chloroacetate and a base such as potassium carbonate to yield the final product. This synthesis method has been reported in the literature and has been used by various researchers to produce this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications, including as a potential anticancer agent, an anti-inflammatory agent, and an antifungal agent. Several studies have reported the cytotoxic activity of this compound against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammation. Furthermore, this compound has been reported to possess antifungal activity against various fungal strains.
Propiedades
Nombre del producto |
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate |
|---|---|
Fórmula molecular |
C20H22O8 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(4-ethoxycarbonyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O8/c1-6-27-19(21)12-7-8-14(15(9-12)23-2)28-20(22)13-10-16(24-3)18(26-5)17(11-13)25-4/h7-11H,6H2,1-5H3 |
Clave InChI |
HRIZQVXATYQLPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)